Ammonium sulfite solution

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

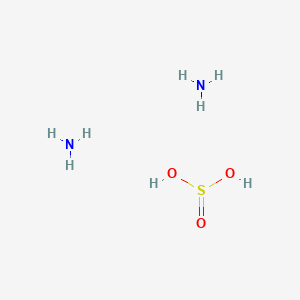

Ammonium sulfite is the ammonium salt of sulfurous acid with the chemical formula (NH4)2SO3 . It appears as colorless hygroscopic crystals . It is used in various applications such as a hair straightening agent and a hair waving agent in cosmetics , a preservative for fixers in photography , and in the making of bricks .

Synthesis Analysis

Ammonium sulfite can be prepared by the reaction of ammonia with sulfur dioxide in aqueous solution . The reaction is as follows: 2 NH3 + SO2 + H2O → (NH4)2SO3 . It is produced in gas scrubbers, now obsolete, consisting of ammonium hydroxide to remove sulfur dioxide from emissions from power plants .Molecular Structure Analysis

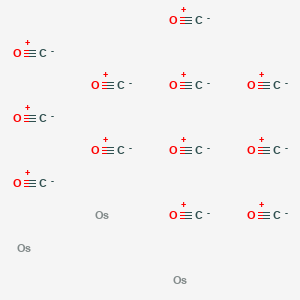

The compound consists of two ammonium ions [(NH4)+] and one sulfite ion [(SO3)2-] .Chemical Reactions Analysis

Ammonium sulfite is a reducing agent . It emits sulfur dioxide and oxides of nitrogen upon heating to decomposition . The methodology of NH4+ analysis is based on the fluorescent product formed between o-pthaldialdehyde and NH4+ in the presence of sulfite .Physical And Chemical Properties Analysis

Ammonium sulfite has a molar mass of 116.14 g/mol . It is soluble in water, with a solubility of 35 g/100 mL . It is insoluble in acetone and alcohol . It has a refractive index of 1.515 . It decomposes at a melting point of 65 °C .Aplicaciones Científicas De Investigación

Application in Wet Flue Gas Desulfurization

Ammonium sulfite solution is a key component in ammonia-based wet flue gas desulfurization (WFGD) processes in power plants. It reacts with sulfur dioxide contained in flue gas, where the absorption of sulfur dioxide is influenced by both gas and liquid films. This reaction is significant for controlling emissions from power plants (Gao et al., 2010).

Oxidation Kinetics in Ammonium Sulfite Solutions

Studies have been conducted on the heterogeneous oxidation of ammonium sulfite solutions, focusing on factors such as sulfite concentration, oxygen levels, temperature, and ionic strength. These investigations are crucial for understanding the chemical behavior of ammonium sulfite in various industrial processes (Zhou et al., 2000).

Ammonium Sulfite in Ore Flotation and Metal Recovery

Ammonium sulfate, closely related to ammonium sulfite, has been explored for its function and application in ore flotation and metal recovery, highlighting the versatility of ammonium-based compounds in mining and metallurgical processes (Liu Hu-ping, 2013).

Plasma-Induced Oxidation Technique

A novel technique utilizing corona plasma-induced oxidation has been researched for converting concentrated ammonium sulfites to sulfates. This method shows potential for industrial applications in flue gas desulfurization processes (Hu et al., 2008).

Photometric Detection in Water Analysis

Ammonium sulfite is used in photometric procedures for determining ammonium nitrogen in drinking water. This application is crucial for water quality monitoring and ensuring safety standards in potable water supplies (Demutskaya & Kalinichenko, 2010).

Fertilizer Drawn Forward Osmosis Desalination

Ammonium sulfite, combined with ammonium sulfate, has been explored as a draw solution in fertilizer drawn forward osmosis (FDFO) desalination processes. This innovative approach can contribute to water-energy-food nexus technologies (Tran et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azane;sulfurous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;sulfurous acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)